Methyl piperidine-2-carboxylate hydrochloride

CAS No.: 32559-18-5

Cat. No.: VC2364317

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32559-18-5 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | methyl piperidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H |

| Standard InChI Key | APCHKWZTSCBBJX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCCCN1.Cl |

| Canonical SMILES | COC(=O)C1CCCCN1.Cl |

Introduction

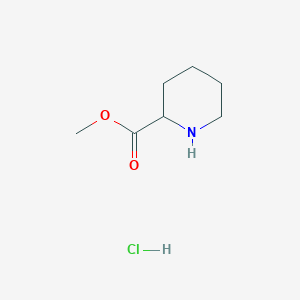

Chemical Properties and Structure

Methyl piperidine-2-carboxylate hydrochloride is a derivative of piperidine containing a carboxylate functional group. Its structure consists of a six-membered heterocyclic ring with one nitrogen atom and a methyl carboxylate substituent at position 2, with the compound existing as a hydrochloride salt.

Basic Chemical Data

The fundamental chemical properties of methyl piperidine-2-carboxylate hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 32559-18-5 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | methyl piperidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H |

| Standard InChIKey | APCHKWZTSCBBJX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCCCN1.Cl |

The compound's chemical structure features a piperidine ring with a methyl carboxylate group attached at the 2-position, with the nitrogen of the piperidine protonated and forming a salt with chloride.

Physical Properties

The physical characteristics of methyl piperidine-2-carboxylate hydrochloride are crucial for its handling, storage, and application in various settings:

These physical properties indicate that the compound is relatively stable under normal conditions but requires proper storage to maintain its integrity .

Stereochemistry

Methyl piperidine-2-carboxylate hydrochloride contains a stereogenic center at the C-2 position of the piperidine ring, resulting in two possible stereoisomers: the (R) and (S) enantiomers. Both forms have been specifically synthesized and studied for different applications.

(R)-Methyl Piperidine-2-Carboxylate Hydrochloride

The (R)-isomer, with CAS number 18650-38-9, has specific optical rotation and stereochemical properties that distinguish it from the racemate . This enantiomer is often utilized in asymmetric synthesis and as a chiral building block in pharmaceutical development .

(S)-Methyl Piperidine-2-Carboxylate Hydrochloride

The (S)-isomer, with CAS number 18650-39-0, represents the opposite configuration at the stereogenic center . This stereoisomer has been specifically marketed with purity levels of ≥95% for research applications . The (S)-isomer has synonyms including H-Homopro-OMe·HCl and is sometimes referred to as (S)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE in technical literature .

Stereochemical Significance

The stereochemistry of methyl piperidine-2-carboxylate hydrochloride is particularly important in pharmaceutical applications, where the specific three-dimensional arrangement of atoms can significantly influence biological activity and drug efficacy. The different enantiomers may exhibit varying biological activities and pharmacological properties, making stereoselective synthesis or resolution important in certain applications .

Synthesis Methods

Several methodologies have been developed for the synthesis of methyl piperidine-2-carboxylate hydrochloride, with hydrogenation reactions being particularly prominent.

Hydrogenation of Pyridine Derivatives

The most common synthesis approach involves the hydrogenation of 4-picoline-2-carboxylic acid or its esters:

-

The process typically employs palladium or platinum catalysts under controlled conditions

-

Reaction conditions can be optimized through various solvents and temperature adjustments to enhance yield and selectivity

-

This method allows for the reduction of the pyridine ring to form the saturated piperidine structure

Preparation via N-Oxide Intermediates

A related synthetic pathway involves the formation of pyridine N-oxide intermediates:

-

Ethyl 4-picoline-2-carboxylate is treated with hydrogen peroxide in the presence of phosphomolybdic acid

-

The resulting N-oxide intermediate is then reduced to form the corresponding piperidine derivative

-

This method is particularly suitable for industrial production, offering convenient purification and excellent product quality

Stereoselective Synthesis

For obtaining specific stereoisomers, specialized techniques are employed:

-

Asymmetric hydrogenation using chiral catalysts

-

Resolution of racemic mixtures through diastereomeric salt formation

-

Starting from chiral precursors such as naturally occurring amino acids

These synthesis routes provide flexible approaches to obtaining methyl piperidine-2-carboxylate hydrochloride with specific stereochemical properties required for various applications.

Applications and Research Findings

Methyl piperidine-2-carboxylate hydrochloride has found significant utility across multiple scientific disciplines, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Applications

The compound serves as a valuable intermediate in pharmaceutical syntheses:

-

Building block for complex drug molecules due to its functional group arrangement

-

Precursor in the synthesis of biologically active molecules

-

Component in various pharmaceutical formulations where the piperidine ring system is a key structural feature

Synthetic Chemistry Applications

In organic synthesis, methyl piperidine-2-carboxylate hydrochloride provides several advantages:

-

Versatile scaffold for further functionalization at multiple positions

-

Protected carboxylic acid functionality allows selective transformations

-

The nitrogen atom provides a site for additional derivatization

-

Serves as a platform for developing new synthetic methodologies

Research Findings

While specific research outcomes directly related to this compound weren't extensively detailed in the search results, the compound's structural features suggest its utility in:

-

Structure-activity relationship studies in medicinal chemistry

-

Development of enzyme inhibitors where the piperidine moiety acts as a key pharmacophore

-

Exploration of conformational effects in heterocyclic chemistry

-

Investigation of stereoselective reactions and asymmetric catalysis

Supplier Information

The compound is available from several chemical suppliers, including:

Each supplier may offer slight variations in specifications, purity, or isomeric composition, making it important to verify the exact product details for specific research requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume